molecular formula C18H15N3O3S2 B2879302 2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 887204-31-1

2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2879302
CAS No.: 887204-31-1
M. Wt: 385.46
InChI Key: WVOJQRIEUOFVKX-ZZEZOPTASA-N
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Description

This compound features a benzothiazole core fused with a dihydro ring system, substituted with a sulfamoyl group at position 6 and a propargyl group at position 3. The (2Z)-configuration of the imine bond is critical for its structural integrity and biological activity. The sulfamoyl group enhances hydrophilicity and may confer enzyme inhibitory properties, such as carbonic anhydrase inhibition .

Properties

IUPAC Name

2-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-3-10-21-15-9-8-13(26(19,23)24)11-16(15)25-18(21)20-17(22)14-7-5-4-6-12(14)2/h1,4-9,11H,10H2,2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOJQRIEUOFVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the sulfamoyl group, and the attachment of the prop-2-ynyl substituent. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using common reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Molecular Formula Molecular Weight Key Substituents/Modifications Key Properties/Applications References
Target Compound C₁₉H₁₆N₃O₃S₂ 422.48 g/mol 2-Me-benzamide; 6-sulfamoyl; 3-propargyl (Z-config) Enzyme inhibition (hypothetical)
3,4,5-Triethoxy analog (CAS 865182-60-1) C₂₃H₂₅N₃O₆S₂ 503.59 g/mol 3,4,5-Triethoxy-benzamide; same benzothiazole core Enhanced lipophilicity; research use
4-Morpholine-4-sulfonyl analog (CAS 865176-07-4) C₂₁H₂₂N₄O₆S₃ 522.62 g/mol Morpholine-sulfonyl; same benzothiazole core Improved solubility; structural diversity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 g/mol Hydroxy-dimethyl-ethyl chain; simpler benzamide N,O-bidentate directing group for metal catalysis
Mepronil (CAS 55814-41-0) C₁₇H₁₉NO₂ 269.34 g/mol 2-Me-benzamide; 3-(1-methylethoxy)phenyl Agricultural fungicide

Structural and Electronic Variations

  • Benzamide Substituents : The target compound’s 2-methyl group contrasts with the triethoxy (CAS 865182-60-1) and morpholine-sulfonyl (CAS 865176-07-4) analogs. Electron-donating ethoxy groups increase steric bulk and lipophilicity, while the morpholine ring introduces polar character .
  • Benzothiazole vs. Benzodithiazine : describes a benzodithiazine derivative with a chloro-methyl substitution. The sulfur-rich benzodithiazine core may exhibit distinct redox properties compared to the benzothiazole system .
  • Halogenated Analogs : Compounds like 2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide () highlight the role of halogens in enhancing binding affinity through hydrophobic interactions .

Computational and Industrial Relevance

  • Software Tools : SHELX and WinGX () are widely used for crystallographic analysis, ensuring structural accuracy in published data.
  • Commercial Availability : Compounds like CAS 865176-07-4 and CAS 865182-60-1 are listed in catalogs (), indicating their utility in medicinal chemistry or materials science .

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